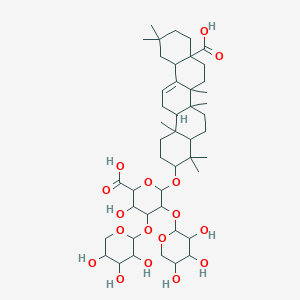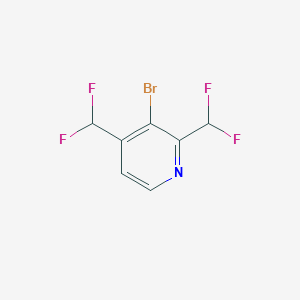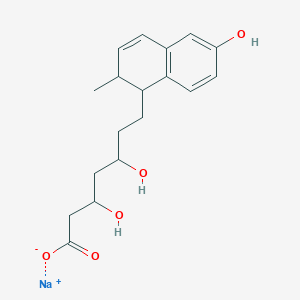![molecular formula C15H10F4O3 B12065976 2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)
2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the biphenyl structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Decarboxylation: Removal of the CO2 group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and decarboxylation agents. The reaction conditions may vary depending on the desired product, but typically involve the use of catalysts, solvents, and controlled temperatures.
Major Products
The major products formed from these reactions include esters, amides, and decarboxylated derivatives. These products can be further utilized in various applications, including drug development and materials science.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in organic synthesis, allowing researchers to introduce the trifluoromethoxy group into various molecules.
Medicinal Chemistry: This compound is used in the synthesis of potential antithrombotic agents and lipoxygenase inhibitors. These agents may inhibit blood clot formation and prevent thrombotic events.
Materials Science: The unique properties of this compound make it valuable for the development of novel materials with enhanced lipophilicity and metabolic stability.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes, such as lipoxygenase, which plays a role in inflammatory processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 2-Fluoro-2-(trifluoromethoxy)acetic acid
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
Uniqueness
2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the presence of both fluoro and trifluoromethoxy groups on the biphenyl core. This combination enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications in drug discovery and materials science.
Eigenschaften
Molekularformel |
C15H10F4O3 |
|---|---|
Molekulargewicht |
314.23 g/mol |
IUPAC-Name |
2-[2-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O3/c16-13-7-10(1-2-11(13)8-14(20)21)9-3-5-12(6-4-9)22-15(17,18)19/h1-7H,8H2,(H,20,21) |
InChI-Schlüssel |
KMQWWJJQJLWFAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)CC(=O)O)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-](/img/structure/B12065938.png)

![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)
![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)




